PAD4 Inhibitory Potency: Cl-Amidine (Derived from 2-Chloroethanimidoyl chloride) vs. F-Amidine (Fluoro Analog) – Direct Head-to-Head IC50 Comparison
Cl-amidine, synthesized from 2-chloroethanimidoyl chloride as the key electrophilic building block, demonstrates approximately 3.7-fold greater potency against protein arginine deiminase 4 (PAD4) than its direct fluoro analog F-amidine [1]. The IC₅₀ values are 5.9 ± 0.3 µM for Cl-amidine versus 21.6 ± 2.1 µM for F-amidine, measured under identical assay conditions (10 mM calcium, 15 min preincubation, 10 mM BAEE substrate) [1]. This potency advantage is attributed to the superior leaving-group ability of chloride versus fluoride in the enzyme active site, which directly translates the intrinsic chemical reactivity of 2-chloroethanimidoyl chloride into a pharmacological differentiation.
| Evidence Dimension | Inhibition of PAD4 enzymatic activity (IC₅₀) |
|---|---|
| Target Compound Data | Cl-amidine IC₅₀ = 5.9 ± 0.3 µM (derived from 2-chloroethanimidoyl chloride) |
| Comparator Or Baseline | F-amidine IC₅₀ = 21.6 ± 2.1 µM (fluoro analog) |
| Quantified Difference | 3.7-fold greater potency (5.9 vs. 21.6 µM); chloride leaving group provides ~16 µM IC₅₀ advantage |
| Conditions | PAD4 enzyme assay; 10 mM Ca²⁺; 15 min preincubation; substrate 10 mM BAEE; pH and temperature per standard protocol (Luo et al., 2006) |
Why This Matters
For laboratories developing PAD4-targeted chemical probes or therapeutics, the approximately 3.7-fold potency advantage means that procurement of the chloro variant (or its immediate precursor 2-chloroethanimidoyl chloride) enables generation of more potent tool compounds at lower synthetic cost per unit of biochemical activity.
- [1] Luo, Y.; Knuckley, B.; Lee, Y.-H.; Stallcup, M.R.; Thompson, P.R. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization. Biochemistry 2006, 45, 11727–11736. DOI: 10.1021/bi061180d. PMC1808342, Table 2. View Source
